molecular formula C18H20N2O3S B2955138 N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415540-92-8

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Katalognummer: B2955138
CAS-Nummer: 2415540-92-8
Molekulargewicht: 344.43
InChI-Schlüssel: MZMDUNRINIJBBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme sterol regulatory element-binding protein (SREBP). SREBP is a transcription factor that plays a crucial role in regulating cholesterol and fatty acid metabolism. Inhibition of SREBP has been shown to have potential therapeutic benefits in the treatment of metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

Wirkmechanismus

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide works by inhibiting the activity of SREBP, a transcription factor that regulates the expression of genes involved in cholesterol and fatty acid metabolism. Inhibition of SREBP leads to a decrease in the production of cholesterol and triglycerides, which can improve metabolic parameters in individuals with hyperlipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of SREBP. By reducing the expression of genes involved in cholesterol and fatty acid metabolism, this compound can improve metabolic parameters such as glucose tolerance, insulin sensitivity, and lipid levels. This compound has also been shown to reduce hepatic steatosis and inflammation in preclinical models of non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is its specificity for SREBP inhibition, which reduces the potential for off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide and other SREBP inhibitors. One area of interest is the potential use of SREBP inhibitors in the treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. SREBP has been implicated in the development of atherosclerosis, and inhibition of SREBP may have therapeutic benefits in this context.
Another potential future direction is the development of SREBP inhibitors that target specific isoforms of the protein. There are three isoforms of SREBP, each of which regulates different aspects of cholesterol and fatty acid metabolism. Targeting specific isoforms may improve the efficacy and specificity of SREBP inhibition.
Conclusion
This compound is a small molecule inhibitor of SREBP that has shown promise in preclinical models of metabolic disorders. Its specificity for SREBP inhibition and well-tolerated profile make it an attractive candidate for further development. Future research will continue to explore the potential therapeutic benefits of SREBP inhibition in a variety of contexts.

Synthesemethoden

The synthesis of N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline and 3-bromothiophene to form N-(4-ethoxyphenyl)-3-bromothiophene-2-carboxamide. This intermediate is then reacted with cyclopropanecarboxylic acid and triethylamine to form N-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide. The final step involves the conversion of the thioamide to the oxamide using hydrogen peroxide and sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has been extensively studied in preclinical models of metabolic disorders. In a mouse model of diet-induced obesity and insulin resistance, treatment with this compound led to significant improvements in glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce hepatic steatosis and inflammation in a mouse model of non-alcoholic fatty liver disease.

Eigenschaften

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-23-15-5-3-14(4-6-15)20-17(22)16(21)19-12-18(8-9-18)13-7-10-24-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDUNRINIJBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.